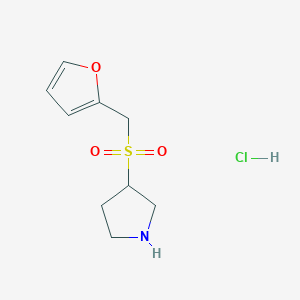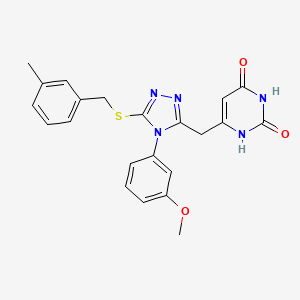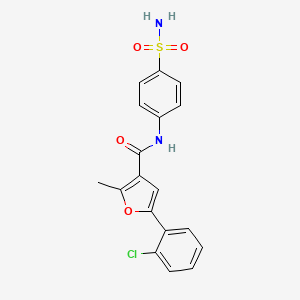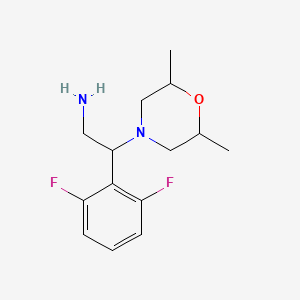
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" is a chemical entity that appears to be a derivative of pyrrolidine with a sulfonyl functional group attached to a furan moiety. This structure suggests potential biological activity and could be of interest in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can be achieved through various methods. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed using electron-deficient imines and sulfur-containing allenyl derivatives, where lithiated thioallenes yield 2-aryl-3-phenylsulfonyl-3-pyrrolines . Additionally, a metal-free three-component domino reaction has been reported to prepare sulfonylated furan derivatives, which could be related to the synthesis of the compound . Furthermore, novel tetra-substituted furan[3,2-b]pyrroles have been synthesized from simple furaldehyde, indicating the versatility of furan derivatives in synthesizing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" would likely involve a pyrrolidine ring with a sulfonyl group attached to a furan ring. The furan ring is known to form host-guest complexes, as demonstrated by the structures of the 2:1 adducts with various solvents . This suggests that the furan moiety in the compound could engage in similar interactions, potentially affecting its chemical behavior and utility.
Chemical Reactions Analysis
Furan derivatives are known to participate in various chemical reactions. For example, furan-2-ylidene acetates have been converted into pyrrol-2-ylidene-acetates through Michael type reactions . Additionally, furan has been used as a dienophile in Diels-Alder condensation reactions, as seen in the selective formation of sulfones in bicyclic and tricyclic systems . These reactions highlight the reactivity of furan-containing compounds and provide insight into possible reactions that "3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the furan and sulfonyl groups. Furan derivatives have been studied for their electrophilic aromatic reactivities, which are significant for understanding their behavior in various chemical environments . The sulfonyl group is a strong electron-withdrawing group, which could affect the acidity of protons adjacent to it and the overall stability of the compound. The hydrochloride salt form would also impact the compound's solubility and reactivity.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
- Access to Sulfonylated Furans and Pyrrolidines: A metal-free domino reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed, showcasing a new strategy for preparing these compounds with excellent functional group tolerance and efficiency (Cui et al., 2018).
- Synthesis of Tetrahydropyridine Derivatives: A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been used to generate sulfonated tetrahydropyridine and pyrrolidine derivatives, offering a catalyst-free and additive-free approach to these compounds in moderate to good yields (An & Wu, 2017).
Material Science
- Corrosion Inhibition: The derivative 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid has been evaluated as a potential inhibitor for mild steel corrosion in a sulfuric acid medium. Studies indicated that its inhibitive action is of mixed type, with efficiency increasing at higher concentrations (Sappani & Karthikeyan, 2014).
Heterocyclic Compounds Synthesis
- Efficient Methodologies for 3-Pyrrolines: Novel approaches to synthesize regioisomeric 3-pyrrolines using electron-deficient imines and sulfur-containing allenyl derivatives have been introduced, with lithiated thioallenes and allenyl sulfones leading to different isomeric 3-pyrrolines through nucleophilic [3 + 2] cycloaddition and sulfonyl group migration (Moreno-Clavijo et al., 2009).
Novel Routes to Heterocycles
- Synthesis of Disubstituted Pyrroles and Pyrrolidines: Intramolecular cyclization of 6-amino-3-keto sulfones has been utilized to produce 2,5-disubstituted pyrroles and pyrrolidines, offering a convenient route to these heterocyclic compounds from readily available precursors (Benetti et al., 2002).
Decarboxylative Claisen Rearrangement
- Heteroaromatic Decarboxylative Rearrangements: Furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been shown to undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products, offering a novel pathway to these compounds (Craig et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGPWGEZBZSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)
![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)



![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)